(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one is a novel, synthetic small molecule inhibitor of heat shock protein 90 (Hsp90) [, , , , , , , , ]. Hsp90 is a molecular chaperone crucial for the proper folding, stability, and function of numerous client proteins, many of which are involved in oncogenic signaling pathways [, , , , , , , , ]. This makes Hsp90 an attractive target for cancer therapy [, , , , ].
(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one exhibits high potency and selectivity for Hsp90, demonstrating significant antitumor activity in preclinical studies [, , , , , , , , , , , , ]. It disrupts Hsp90 function, leading to the degradation of client proteins and subsequent inhibition of multiple oncogenic signaling pathways [, , , , , , , , , , , , ].
NVP-HSP990 is a novel, orally bioavailable inhibitor of heat shock protein 90, which has garnered attention for its potential in cancer therapy. The compound is characterized by its ability to disrupt the function of heat shock protein 90, a molecular chaperone that plays a critical role in the stabilization and activity of various oncogenic proteins. The International Union of Pure and Applied Chemistry name for NVP-HSP990 is (R)-2-amino-7-((R)-4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one. This compound has shown potent antiproliferative activity across multiple tumor cell lines and primary patient samples both in vitro and in vivo .
NVP-HSP990 was developed at the Novartis Institutes for BioMedical Research as part of a broader effort to identify effective heat shock protein inhibitors. It belongs to the class of small-molecule inhibitors targeting heat shock protein 90, which is implicated in cancer cell proliferation and survival. The compound exhibits selectivity against various isoforms of heat shock protein 90, including Hsp90α, Hsp90β, and GRP94, making it a promising candidate for targeted cancer therapies .
NVP-HSP990 has a unique molecular structure characterized by several functional groups that contribute to its interaction with heat shock protein 90. The key features of its structure include:
The compound's three-dimensional conformation allows it to effectively inhibit the ATPase activity of heat shock protein 90, leading to the degradation of client proteins essential for tumor growth .
NVP-HSP990 primarily acts through competitive inhibition of the ATP-binding site on heat shock protein 90. Upon binding, it disrupts the chaperone's function, leading to the degradation of client proteins such as c-Met and others involved in tumorigenesis. The compound has demonstrated significant efficacy in various cancer models by inducing apoptosis and inhibiting cell cycle progression in cancer cells .
In vitro studies have shown that NVP-HSP990 induces cell death through mechanisms involving apoptosis pathways, which can be assessed using assays such as annexin V-fluorescein isothiocyanate staining and Alamar blue assays .
The mechanism of action for NVP-HSP990 involves several key processes:
In xenograft models, administration of NVP-HSP990 has led to significant tumor growth inhibition, underscoring its potential therapeutic benefits .
NVP-HSP990 exhibits several notable physical and chemical properties:
These properties are crucial for understanding how NVP-HSP990 can be effectively delivered in clinical settings .
NVP-HSP990 holds significant promise in various scientific applications:
Heat shock protein 90 (HSP90) is an evolutionarily conserved ATP-dependent molecular chaperone critical for maintaining proteostasis in eukaryotic cells. It facilitates the late-stage folding, conformational stabilization, and functional activation of a diverse array of "client proteins" – many implicated in signal transduction, cell cycle regulation, and stress adaptation [4] [6]. Structurally, HSP90 functions as a flexible homodimer, with each monomer comprising three domains:
The chaperone cycle involves dynamic conformational shifts regulated by co-chaperones (e.g., p23, Hop, Cdc37) and ATP hydrolysis. ATP binding induces N-terminal dimerization, while hydrolysis drives conformational changes enabling client protein maturation. This cycle stabilizes numerous labile proteins, including transcription factors (e.g., HIF-1α, p53), kinases (e.g., AKT, BRAF), and steroid hormone receptors [6] [8]. Under physiological conditions, HSP90 constitutes 1–2% of cytosolic protein; however, its expression is markedly elevated in malignant cells to support oncoprotein stability amidst proteotoxic stress [6].
HSP90 represents a compelling anticancer target due to its dual roles in stabilizing oncogenic drivers and buffering cellular stress:
Table 1: Key Oncogenic Client Proteins of HSP90
Client Class | Representative Proteins | Oncogenic Functions |
---|---|---|
Receptor Tyrosine Kinases | HER2/ErbB2, EGFR mutants, FLT3, c-MET | Drive proliferation, survival, migration; evade growth suppression |
Signaling Kinases | AKT, BRAF, RAF-1, JAK2 | Regulate PI3K/AKT, MAPK, JAK/STAT pro-survival pathways |
Transcription Factors | HIF-1α, mutant p53, HSF1 | Promote angiogenesis, metabolic adaptation, metastasis |
Epigenetic Regulators | BRD4, HDAC6 | Sustain oncogenic transcription programs |
Apoptotic Regulators | Survivin, BCL-2 | Inhibit programmed cell death |
The clinical limitations of early HSP90 inhibitors (e.g., poor solubility, hepatotoxicity of ansamycins like 17-AAG) spurred development of synthetic, non-benzoquinone inhibitors. NVP-HSP990 (HSP990) emerged as a potent, selective, and orally bioavailable HSP90 inhibitor with a novel chemical scaffold distinct from ansamycin derivatives [1] [2]. Key characteristics include:
Table 2: Preclinical Antitumor Activity of NVP-HSP990 Across Cancer Models
Cancer Type | Model System | Key Findings | Reference |
---|---|---|---|
Gastric Cancer | GTL-16 xenografts | 15 mg/kg (oral, single dose): Sustained c-MET depletion (>50%), Hsp70 induction; repeat dosing caused tumor regression | [1] [2] |
Multiple Myeloma | Cell lines (AMO-1, L363) & primary patient cells | IC~50~ range: 27–49 nM (72 h); induced G2/M arrest, caspase-dependent apoptosis; synergy with melphalan and PI3K/mTOR inhibitors | [3] [7] |
Glioma | Tumor-initiating cells (GICs) | IC~50~: 10–500 nM; suppressed Olig2-high GIC proliferation, disrupted CDK2/CDK4 cell-cycle regulation | [1] |
Melanoma & Solid Tumors | A375, A2058 xenografts | HSF1 knockdown + 10 mg/kg NVP-HSP990 (weekly): 76% tumor regression via enhanced client degradation | [9] |
Breast Cancer | BT-474 xenografts | 5–10 mg/kg (weekly): Significant tumor growth inhibition correlated with HER2 depletion | [3] |
NVP-HSP990’s broad-spectrum efficacy across >50 human cancer cell lines and xenograft models – including those resistant to conventional therapies – underscores its potential as a next-generation HSP90 inhibitor [2] [7] [9]. Its unique pharmacophore circumvents limitations of ansamycin-based inhibitors and enables exploration in cancers dependent on "undruggable" HSP90 client proteins.
Compound Synonyms Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7